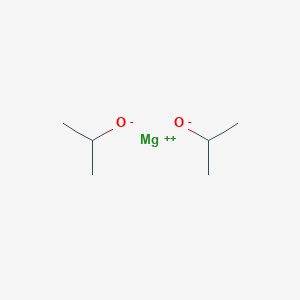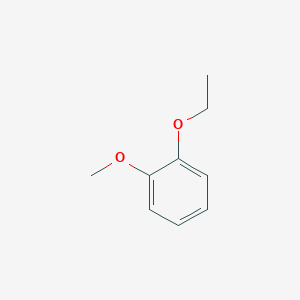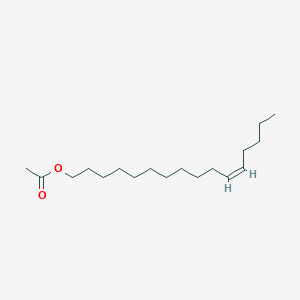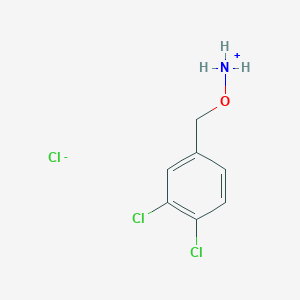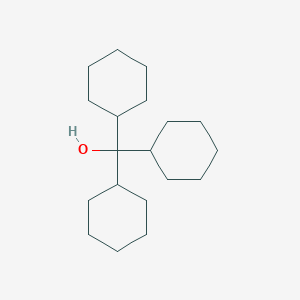
Hexadecylguanidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecylguanidine monohydrochloride (HG) is a cationic surfactant and a potent antimicrobial agent that has been widely used in various fields. HG has a long hydrophobic chain, which allows it to interact with the cell membrane of microorganisms, leading to their destruction.
Mechanism of Action
The mechanism of action of Hexadecylguanidine monohydrochloride involves its interaction with the cell membrane of microorganisms. The long hydrophobic chain of Hexadecylguanidine monohydrochloride allows it to penetrate the cell membrane and disrupt its integrity. This leads to leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
Hexadecylguanidine monohydrochloride has been shown to have a low toxicity profile in vitro and in vivo. However, high concentrations of Hexadecylguanidine monohydrochloride can cause irritation to the skin and eyes. Hexadecylguanidine monohydrochloride has also been shown to have an inhibitory effect on enzymes involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
Hexadecylguanidine monohydrochloride has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, high yield, and low cost. However, Hexadecylguanidine monohydrochloride can be toxic to some cell lines, and its cationic nature can interfere with certain assays.
Future Directions
There are several future directions for research on Hexadecylguanidine monohydrochloride. One area of interest is the development of Hexadecylguanidine monohydrochloride-based formulations for use as disinfectants and preservatives. Another area of interest is the investigation of Hexadecylguanidine monohydrochloride's potential as an antiviral agent. Additionally, the use of Hexadecylguanidine monohydrochloride in combination with other antimicrobial agents could be explored to enhance its efficacy. Finally, the development of Hexadecylguanidine monohydrochloride analogs with improved properties could lead to the discovery of new antimicrobial agents.
Conclusion:
In conclusion, Hexadecylguanidine monohydrochloride is a potent antimicrobial agent with broad-spectrum activity against various microorganisms. Its mechanism of action involves its interaction with the cell membrane of microorganisms, leading to their destruction. Hexadecylguanidine monohydrochloride has several advantages for lab experiments, including its low cost and high yield. However, its cationic nature can interfere with certain assays. Future research on Hexadecylguanidine monohydrochloride could lead to the development of new antimicrobial agents with improved properties.
Synthesis Methods
Hexadecylguanidine monohydrochloride can be synthesized by reacting hexadecylamine with cyanamide and hydrochloric acid. The reaction occurs in an aqueous medium at elevated temperatures and pressures. The yield of Hexadecylguanidine monohydrochloride is high, and the purity can be improved by recrystallization.
Scientific Research Applications
Hexadecylguanidine monohydrochloride has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. Hexadecylguanidine monohydrochloride has been shown to be effective against both gram-positive and gram-negative bacteria, including drug-resistant strains. Hexadecylguanidine monohydrochloride has also been used as a preservative in food and cosmetic products.
properties
IUPAC Name |
diaminomethylidene(hexadecyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H4,18,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHAAWVGJFZJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]=C(N)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19196-09-9 |
Source


|
| Record name | Guanidine, N-hexadecyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19196-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019196099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)



